molecular formula C20H20N2O3S2 B2429376 N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1226434-81-6

N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide

Cat. No.: B2429376
CAS No.: 1226434-81-6
M. Wt: 400.51
InChI Key: LQCWPBFMTDVAOV-UHFFFAOYSA-N
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Description

“N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also features a carboxamide group (-CONH2), a phenylsulfonyl group (Ph-SO2-), and a methylbenzyl group (C6H4-CH2-CH3).


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the carboxamide group, and the attachment of the phenylsulfonyl and methylbenzyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the carboxamide group, and the phenylsulfonyl and methylbenzyl groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might be involved in reactions with acids or bases, and the thiophene ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar carboxamide group might increase its solubility in polar solvents .

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide and its derivatives have been investigated for their inhibitory action against carbonic anhydrase (CA) isoenzymes, such as hCA I, hCA II, hCA IV, and hCA XII. These compounds exhibit nanomolar half-maximal inhibitory concentrations (IC50), showcasing their potential as potent inhibitors for various CA isoenzymes. The specificity of these sulfonamides towards different isoenzymes suggests their applicability in designing targeted therapies for conditions where CA activity is implicated, such as glaucoma, epilepsy, and certain cancers (Supuran, Maresca, Gregáň, & Remko, 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety profile .

Future Directions

The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential applications .

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-15-8-10-16(11-9-15)14-21-20(23)19-18(12-13-26-19)22(2)27(24,25)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCWPBFMTDVAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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